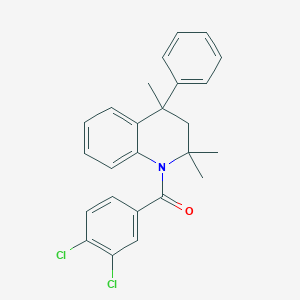![molecular formula C20H22BrClN4O B11664940 N'-[(Z)-(3-Bromophenyl)methylidene]-2-{4-[(2-chlorophenyl)methyl]piperazin-1-YL}acetohydrazide](/img/structure/B11664940.png)
N'-[(Z)-(3-Bromophenyl)methylidene]-2-{4-[(2-chlorophenyl)methyl]piperazin-1-YL}acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-[(Z)-(3-bromophényl)méthylidène]-2-{4-[(2-chlorophényl)méthyl]pipérazin-1-YL}acétohydrazide est un composé organique complexe avec des applications potentielles dans divers domaines tels que la chimie, la biologie et la médecine. Ce composé se caractérise par la présence d'un groupe bromophényle, d'un groupe chlorophényle et d'un cycle pipérazine, qui contribuent à ses propriétés chimiques uniques.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la N'-[(Z)-(3-bromophényl)méthylidène]-2-{4-[(2-chlorophényl)méthyl]pipérazin-1-YL}acétohydrazide implique généralement la condensation d'aldéhydes aromatiques substitués avec des hydrazides. La réaction est effectuée dans des conditions contrôlées, souvent en présence d'un catalyseur pour faciliter la formation du produit souhaité . Les conditions de réaction, telles que la température et le solvant, sont optimisées pour obtenir des rendements et une pureté élevés.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer une synthèse à grande échelle utilisant des conditions de réaction similaires à celles des milieux de laboratoire. Le processus est mis à l'échelle en tenant compte de la rentabilité, de la sécurité et de l'impact environnemental. Des techniques avancées telles que les réacteurs à écoulement continu peuvent être utilisées pour améliorer l'efficacité et la cohérence de la production.
Analyse Des Réactions Chimiques
Types de réactions
N'-[(Z)-(3-bromophényl)méthylidène]-2-{4-[(2-chlorophényl)méthyl]pipérazin-1-YL}acétohydrazide subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des oxydes correspondants.
Réduction : Les réactions de réduction peuvent convertir le composé en ses formes réduites.
Substitution : Les groupes bromophényle et chlorophényle peuvent participer à des réactions de substitution, conduisant à la formation de nouveaux dérivés.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants (par exemple, le permanganate de potassium), les agents réducteurs (par exemple, le borohydrure de sodium) et divers catalyseurs pour faciliter les réactions de substitution. Les conditions sont soigneusement contrôlées pour garantir que les transformations souhaitées se produisent efficacement.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des oxydes correspondants, tandis que les réactions de substitution peuvent produire une variété de dérivés avec différents groupes fonctionnels .
Applications de la recherche scientifique
N'-[(Z)-(3-bromophényl)méthylidène]-2-{4-[(2-chlorophényl)méthyl]pipérazin-1-YL}acétohydrazide a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme élément de base pour la synthèse de molécules plus complexes.
Médecine : Exploré pour ses effets thérapeutiques potentiels, en particulier dans le développement de nouveaux médicaments.
Industrie : Utilisé dans la production de divers produits chimiques et matériaux.
Mécanisme d'action
Le mécanisme d'action de la N'-[(Z)-(3-bromophényl)méthylidène]-2-{4-[(2-chlorophényl)méthyl]pipérazin-1-YL}acétohydrazide implique son interaction avec des cibles et des voies moléculaires spécifiques. Le composé peut se lier à certaines enzymes ou à certains récepteurs, modulant leur activité et conduisant aux effets biologiques observés. Des études détaillées sont nécessaires pour élucider les mécanismes moléculaires et les voies exactes impliqués .
Applications De Recherche Scientifique
N’-[(Z)-(3-Bromophenyl)methylidene]-2-{4-[(2-chlorophenyl)methyl]piperazin-1-YL}acetohydrazide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of various chemical products and materials.
Mécanisme D'action
The mechanism of action of N’-[(Z)-(3-Bromophenyl)methylidene]-2-{4-[(2-chlorophenyl)methyl]piperazin-1-YL}acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to the observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparaison Avec Des Composés Similaires
Composés similaires
- N'-[(E)-(3-bromophényl)méthylidène]-2-{[5-(4-chlorophényl)-4-phényl-4H-1,2,4-triazol-3-yl]sulfanyl}acétohydrazide
- 2-{[4-(4-bromophényl)pipérazin-1-yl)]méthyl}-4-(3-chlorophényl)-5-(4-méthoxyphényl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Unicité
N'-[(Z)-(3-bromophényl)méthylidène]-2-{4-[(2-chlorophényl)méthyl]pipérazin-1-YL}acétohydrazide est unique en raison de sa combinaison spécifique de groupes bromophényle, chlorophényle et pipérazine. Cette structure unique confère des propriétés chimiques et biologiques distinctes, ce qui en fait un composé précieux pour diverses applications.
Propriétés
Formule moléculaire |
C20H22BrClN4O |
|---|---|
Poids moléculaire |
449.8 g/mol |
Nom IUPAC |
N-[(Z)-(3-bromophenyl)methylideneamino]-2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]acetamide |
InChI |
InChI=1S/C20H22BrClN4O/c21-18-6-3-4-16(12-18)13-23-24-20(27)15-26-10-8-25(9-11-26)14-17-5-1-2-7-19(17)22/h1-7,12-13H,8-11,14-15H2,(H,24,27)/b23-13- |
Clé InChI |
LGAVOEDNQYPWFS-QRVIBDJDSA-N |
SMILES isomérique |
C1CN(CCN1CC2=CC=CC=C2Cl)CC(=O)N/N=C\C3=CC(=CC=C3)Br |
SMILES canonique |
C1CN(CCN1CC2=CC=CC=C2Cl)CC(=O)NN=CC3=CC(=CC=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(E)-(2,4,6-trimethoxyphenyl)methylidene]pyridine-2-carbohydrazide](/img/structure/B11664864.png)

![Ethyl (2Z)-2-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methylidene}-7-methyl-3-oxo-5-(thiophen-2-YL)-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11664882.png)

![6-Amino-3-phenyl-4-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11664887.png)
![(5E)-5-{[5-(3-Chloro-4-fluorophenyl)furan-2-YL]methylidene}-2-sulfanylidene-3-[2-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B11664890.png)
![4-[bis(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]benzonitrile](/img/structure/B11664894.png)
![5-nitro-2-[3-(phenylcarbonyl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B11664896.png)
![(5Z)-5-(3-iodo-5-methoxy-4-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethoxy}benzylidene)-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11664901.png)
![N'-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide](/img/structure/B11664906.png)
![N-(3,4-dimethoxyphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B11664908.png)
![methyl 4-{(E)-[2-({4-[methyl(phenylsulfonyl)amino]phenyl}carbonyl)hydrazinylidene]methyl}benzoate](/img/structure/B11664915.png)
![N-cyclohexyl-2-[(4-oxo-3-phenyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B11664925.png)
![7-[(3-methylbenzyl)oxy]-4-phenyl-2H-chromen-2-one](/img/structure/B11664930.png)
